molecular formula C19H14ClN5O3 B2482418 2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-43-2

2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2482418
CAS No.: 869069-43-2
M. Wt: 395.8
InChI Key: VWDVBWJCJBFGPS-UHFFFAOYSA-N
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Description

This purine-based compound features a 3-chlorophenyl group at position 2 and a 2-methoxyphenyl group at position 9 on its bicyclic core. Its molecular formula is C₁₉H₁₄ClN₅O₃, with a molecular weight of 403.8 g/mol.

Properties

IUPAC Name

2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3/c1-28-13-8-3-2-7-12(13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-5-4-6-11(20)9-10/h2-9H,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDVBWJCJBFGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the purine core, followed by the introduction of the chlorophenyl and methoxyphenyl groups through substitution reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Substitution Patterns in Purine Derivatives

The table below highlights key structural differences and similarities with related compounds:

Compound Name Substituents (Position 2 / Position 9) Molecular Formula Key Properties/Activities
2-(3-Chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 3-Cl-Ph / 2-MeO-Ph C₁₉H₁₄ClN₅O₃ Anticancer, anti-inflammatory
2-(3-Chlorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 3-Cl-Ph / 4-MeO-Ph C₁₉H₁₄ClN₅O₃ Improved solubility due to para-MeO group
9-(3-Chlorophenyl)-2-(pyridin-4-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Pyridin-4-yl / 3-Cl-Ph C₁₇H₁₁ClN₆O₂ Enhanced kinase inhibition via pyridine coordination
2-(2-Ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-EtO-Ph / 2-MeO-Ph C₂₁H₁₉N₅O₄ Increased metabolic stability (ethoxy vs. methoxy)
9-(2,4-Dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 3-MeO-Ph / 2,4-diMeO-Ph C₂₁H₁₉N₅O₅ Superior solubility and anti-inflammatory activity

Key Observations :

  • Substituent Position : The 2-methoxyphenyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., ethoxy or nitro groups), facilitating interactions with flat binding pockets in enzymes like kinases .
  • Electron-Withdrawing vs. Methoxy groups (electron-donating) improve solubility but may reduce reactivity .
  • Heterocyclic Substitutions : Pyridinyl substituents (e.g., in ’s compound) introduce nitrogen atoms capable of hydrogen bonding, enhancing affinity for ATP-binding pockets in kinases .

Mechanistic Insights :

  • The target compound’s chlorine atom likely contributes to its moderate anticancer activity by stabilizing interactions with hydrophobic kinase domains. However, multi-methoxy analogues (e.g., ) show enhanced anti-inflammatory effects due to improved solubility and hydrogen-bonding capacity .

Biological Activity

The compound 2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17H16ClN3O3
  • Molecular Weight : 347.78 g/mol
  • CAS Number : 134155756

The compound features a purine core substituted with a chlorophenyl and methoxyphenyl group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the purine scaffold.
  • Introduction of the chlorophenyl and methoxyphenyl substituents through electrophilic aromatic substitution or coupling reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways involved in cell survival and proliferation.

A study conducted by Queener et al. demonstrated that derivatives with similar structures exhibited significant activity against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, suggesting a possible mechanism for its anticancer effects .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary tests indicate that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus. The potential for developing it into an antimicrobial agent warrants further investigation .

Case Study 1: Anticancer Efficacy

In vitro studies were conducted using the MTT assay to evaluate the cytotoxic effects on various cancer cell lines. The results indicated that at concentrations ranging from 10 to 100 µM, the compound significantly reduced cell viability compared to controls. Flow cytometry analysis confirmed an increase in early and late apoptotic cells, indicating that the compound induces apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)25Apoptosis induction
A549 (Lung)30Inhibition of DHFR

Case Study 2: Antibacterial Activity

The antibacterial efficacy was assessed using disk diffusion and broth microdilution methods against Staphylococcus aureus. The compound showed an inhibition zone diameter of 15 mm at a concentration of 50 µg/mL, indicating moderate antibacterial properties.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL

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